
Benzoate de testostérone
Vue d'ensemble
Description
- Il sert de promédicament de testostérone , ce qui signifie qu'il se transforme en testostérone dans le corps.
- Administré par injection intramusculaire , il présente un effet de dépôt de longue durée et une durée d'action prolongée .
Benzoate de testostérone: ou ) est un .
Applications De Recherche Scientifique
Chemistry: Researchers study testosterone benzoate’s reactivity and its role in chemical transformations.
Biology: It may be used in studies related to androgen signaling pathways and hormonal regulation.
Medicine: Although not widely used clinically, it has been investigated for its potential therapeutic effects.
Industry: Its industrial applications are limited due to its lack of commercial availability.
Mécanisme D'action
Target of Action
Testosterone benzoate, also known as testosterone 17β-benzoate, is a synthetic, injected anabolic–androgenic steroid (AAS) and an androgen ester . The primary target of testosterone benzoate is the androgen receptor . The androgen receptor is a nuclear receptor that is activated by binding of either of the androgenic hormones, testosterone, or dihydrotestosterone .
Mode of Action
Testosterone benzoate acts as a prodrug of testosterone . It is administered via intramuscular injection and is associated with a long-lasting depot effect and extended duration of action . Testosterone benzoate, like testosterone, binds to and activates the androgen receptor, leading to gene expression that causes the growth and development of masculine sex organs and secondary sexual characteristics .
Biochemical Pathways
Testosterone benzoate affects the androgen production pathway. Testosterone can activate the androgen receptor itself or after conversion to 5α-dihydrotestosterone (DHT) by the enzyme 5α-reductase . This interaction leads to the activation of various downstream effects, including the growth and development of male sexual organs and secondary sexual characteristics .
Pharmacokinetics
The pharmacokinetics of testosterone benzoate is similar to that of other testosterone esters. It is administered via intramuscular injection, leading to a depot effect and extended duration of action . The oral route is subject to a high first-pass effect, which results in high levels of testosterone in the liver and consequent hepatic androgenic effects, as well as low potency due to first-pass metabolism in the intestines and liver into metabolites like dihydrotestosterone and androgen conjugates .
Result of Action
The activation of the androgen receptor by testosterone benzoate leads to the growth and development of masculine sex organs and secondary sexual characteristics . This includes increased muscle strength, hair growth, and other characteristic male properties .
Action Environment
Environmental factors can influence the action of testosterone benzoate. Endocrine-disrupting compounds (EDCs) can interfere with the hormonal system by binding to hormone receptors and acting as agonists or antagonists . These substances can alter the normal balance of the endocrine system, affecting the efficacy and stability of testosterone benzoate .
Analyse Biochimique
Biochemical Properties
Testosterone benzoate interacts with various enzymes and proteins in the body. It is a prodrug of testosterone, meaning it is metabolized into testosterone in the body . This process involves various enzymes and biochemical reactions. The exact nature of these interactions is complex and involves multiple biochemical pathways.
Cellular Effects
Testosterone benzoate has significant effects on various types of cells and cellular processes. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . For instance, testosterone and its metabolite estradiol induce numerous effects during critical periods of pre- and perinatal brain developments .
Molecular Mechanism
The mechanism of action of testosterone benzoate is primarily through its metabolism to testosterone. The effects of testosterone in humans and other vertebrates occur by way of two main mechanisms: by activation of the androgen receptor (directly or as DHT), and by conversion to estradiol and activation of certain estrogen receptors .
Dosage Effects in Animal Models
The effects of testosterone benzoate can vary with different dosages in animal models. For instance, bulls grow 8%–12% faster than steers, have better feed efficiency, and produce a leaner carcass
Metabolic Pathways
Testosterone benzoate is involved in various metabolic pathways. It is metabolized into testosterone, which is then further metabolized through various pathways in the body
Subcellular Localization
Testosterone is localized at the level of the endoplasmic reticulum, whereas the rate-determining step for steroidogenesis (regulated by LH) is at the level of the cholesterol side chain cleavage activity in the mitochondria .
Méthodes De Préparation
Voies de synthèse : Le benzoate de testostérone peut être synthétisé par estérification de la testostérone avec l'acide benzoïque.
Conditions de réaction : Les conditions spécifiques dépendent de la méthode de synthèse utilisée.
Production industrielle : Bien qu'il n'ait jamais été commercialisé, c'était le premier ester d'androgène et ester de testostérone à être synthétisé.
Analyse Des Réactions Chimiques
Réactions : Le benzoate de testostérone peut subir diverses réactions, notamment , , et .
Réactifs et conditions courants : Ces réactions impliquent des réactifs et des conditions standard utilisés pour des transformations similaires.
Principaux produits : Les produits formés dépendent de la réaction spécifique ; par exemple, l'oxydation peut produire différents métabolites.
Applications de la recherche scientifique
Chimie : Les chercheurs étudient la réactivité du this compound et son rôle dans les transformations chimiques.
Biologie : Il peut être utilisé dans des études liées aux voies de signalisation des androgènes et à la régulation hormonale.
Médecine : Bien qu'il ne soit pas largement utilisé en clinique, il a été étudié pour ses effets thérapeutiques potentiels.
Industrie : Ses applications industrielles sont limitées en raison de son indisponibilité commerciale.
Mécanisme d'action
Cibles : Le this compound interagit avec les récepteurs des androgènes (AR) dans les cellules.
Voies : Il active les voies médiées par les AR, influençant l'expression génique et les processus cellulaires.
Comparaison Avec Des Composés Similaires
Unicité : L'unicité du benzoate de testostérone réside dans son schéma d'estérification spécifique.
Composés similaires : D'autres esters de testostérone (par exemple, le cypionate de testostérone, l'énanthate de testostérone) présentent des similitudes mais diffèrent en termes de longueur de l'ester et de pharmacocinétique.
Propriétés
IUPAC Name |
(10,13-dimethyl-3-oxo-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl) benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H32O3/c1-25-14-12-19(27)16-18(25)8-9-20-21-10-11-23(26(21,2)15-13-22(20)25)29-24(28)17-6-4-3-5-7-17/h3-7,16,20-23H,8-15H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZJSCADWIWNGKI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC3C(C1CCC2OC(=O)C4=CC=CC=C4)CCC5=CC(=O)CCC35C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H32O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2088-71-3 | |
| Record name | Testosterone benzoate | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=524278 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


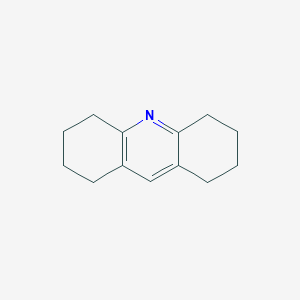
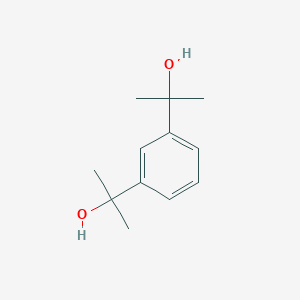


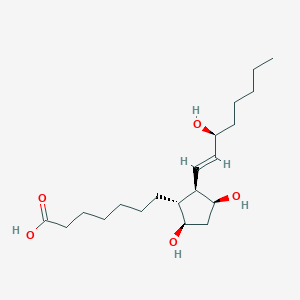

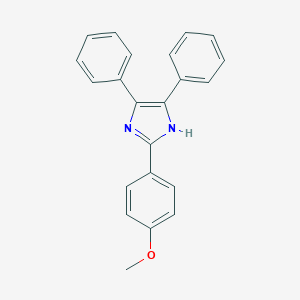

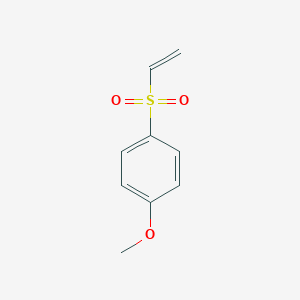


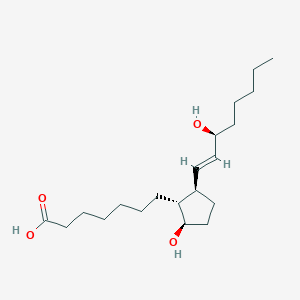
![3-(3,14-dihydroxy-10,13-dimethyl-1,2,3,6,7,8,9,11,12,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl)-2H-furan-5-one](/img/structure/B159228.png)

